Cetyltrimethylammonium dihydrogen phosphate

説明

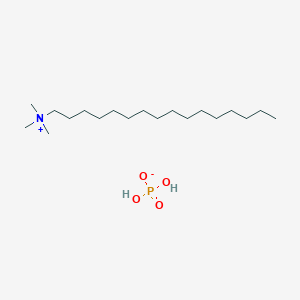

Cetyltrimethylammonium dihydrogen phosphate is a quaternary ammonium compound with the chemical formula C19H44NO4P. It is a cationic surfactant widely used in various scientific research applications due to its ability to interact with negatively charged molecules such as DNA and RNA .

準備方法

Cetyltrimethylammonium dihydrogen phosphate can be synthesized by reacting cetyltrimethylammonium bromide with phosphoric acid. The reaction yields this compound and hydrobromic acid. The purity of the resulting compound can be improved by recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and consistency.

化学反応の分析

Cetyltrimethylammonium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.

Substitution Reactions: Commonly involves nucleophilic substitution where the phosphate group can be replaced by other nucleophiles.

Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under controlled temperatures and pressures.

Major Products: The products depend on the specific reaction conditions but can include various substituted ammonium compounds.

科学的研究の応用

Cetyltrimethylammonium dihydrogen phosphate is used in a wide range of scientific research applications:

Chemistry: It is used as a reagent in ion pair chromatography and other analytical techniques.

Biology: It is employed in DNA and RNA isolation, protein purification, and membrane protein solubilization.

Medicine: It has shown potential in inducing apoptosis in cancer cells and inhibiting certain enzymes.

作用機序

Cetyltrimethylammonium dihydrogen phosphate works by binding to negatively charged molecules such as DNA and RNA. The positively charged ammonium group neutralizes the negative charge of the nucleic acid molecules, allowing them to be solubilized in water. It also disrupts the lipid bilayer of cell membranes, facilitating the solubilization of membrane proteins .

類似化合物との比較

Cetyltrimethylammonium dihydrogen phosphate can be compared with other quaternary ammonium compounds such as:

Hexadecyltrimethylammonium bromide: Similar in structure but differs in the anionic counterpart.

Ammonium dihydrogen phosphate: Used in agriculture and fire extinguishers, but lacks the surfactant properties of this compound.

This compound is unique due to its combination of surfactant properties and ability to interact with biological molecules, making it versatile for various applications.

生物活性

Cetyltrimethylammonium dihydrogen phosphate (CTAP) is a quaternary ammonium compound with notable applications in various fields, including pharmaceuticals, environmental science, and materials engineering. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological systems, and potential applications.

Chemical Structure and Properties

CTAP is characterized by a long hydrophobic hydrocarbon chain (cetyl group) attached to a positively charged quaternary ammonium ion. This structure imparts surfactant properties, allowing CTAP to interact with biological membranes and other macromolecules.

Antimicrobial Activity

CTAP exhibits significant antimicrobial properties against a range of microorganisms. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various pathogens have been reported as follows:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings indicate that CTAP is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell lysis and death .

Interaction with Biological Systems

CTAP's cationic nature allows it to interact favorably with negatively charged surfaces, such as bacterial membranes and cellular components. This property has been utilized in various applications:

- Drug Delivery Systems : CTAP can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes.

- Environmental Remediation : It has been used in the adsorption of pollutants like phenols from wastewater, demonstrating its ability to bind organic compounds effectively .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of CTAP against clinical isolates of Staphylococcus aureus. Results indicated that CTAP not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in medical devices .

- Environmental Application : In research focused on wastewater treatment, CTAP-coated magnetite-silica composites were developed to enhance the adsorption capacity for phenolic compounds. The maximum phenol adsorption capacity achieved was 0.93 mg/g at optimal conditions, highlighting CTAP's role in environmental cleanup technologies .

Toxicological Considerations

While CTAP shows promising biological activity, its toxicity profile must also be considered. Studies indicate that at higher concentrations, CTAP can exhibit cytotoxic effects on mammalian cells. The concentration-dependent effects suggest that careful dosing is critical in therapeutic applications.

| Cell Type | LC50 (μM) |

|---|---|

| HeLa Cells | 500 |

| HepG2 Cells | 300 |

The above data indicates a need for further research into the safety and efficacy of CTAP in clinical settings .

特性

IUPAC Name |

dihydrogen phosphate;hexadecyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.H3O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJUXFJODHVXFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584128 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111412-68-1 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。